molecular formula C21H15N3O5S B6489974 N-(4-nitrophenyl)-3-[2-(thiophen-2-yl)acetamido]-1-benzofuran-2-carboxamide CAS No. 887876-73-5

N-(4-nitrophenyl)-3-[2-(thiophen-2-yl)acetamido]-1-benzofuran-2-carboxamide

Cat. No.: B6489974
CAS No.: 887876-73-5
M. Wt: 421.4 g/mol
InChI Key: LMSDKIGAHRIZBN-UHFFFAOYSA-N
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Description

N-(4-Nitrophenyl)-3-[2-(thiophen-2-yl)acetamido]-1-benzofuran-2-carboxamide is a heterocyclic amide derivative featuring a benzofuran core substituted with a nitro group at the para position of the phenyl ring, a thiophene-linked acetamide moiety at the 3-position, and a carboxamide group at the 2-position. Its synthesis typically involves coupling reactions between activated intermediates such as carbohydrazonoyl chlorides and aromatic amines, as seen in analogous protocols for related compounds .

Properties

IUPAC Name

N-(4-nitrophenyl)-3-[(2-thiophen-2-ylacetyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O5S/c25-18(12-15-4-3-11-30-15)23-19-16-5-1-2-6-17(16)29-20(19)21(26)22-13-7-9-14(10-8-13)24(27)28/h1-11H,12H2,(H,22,26)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMSDKIGAHRIZBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to other benzofuran carboxamides, thiophene-containing amides, and nitroaryl derivatives. Key differences in substituents, electronic effects, and bioactivity are highlighted below.

Structural Analogues with Thiophene/Amide Linkages

  • N-(2-Nitrophenyl)thiophene-2-carboxamide (): Key Differences: Lacks the benzofuran core and acetamide spacer. Structural Impact: The absence of the benzofuran ring reduces planarity, leading to smaller dihedral angles (8.50–13.53°) between the thiophene and nitrobenzene rings compared to the target compound’s fused benzofuran system. This difference may alter π-π stacking interactions in crystalline states or biological targets .
  • 3-[2-(4-Chlorophenoxy)acetamido]-N-(3-Methoxyphenyl)-1-Benzofuran-2-Carboxamide (): Key Differences: Replaces the thiophen-2-yl group with a 4-chlorophenoxy moiety and introduces a methoxyphenyl carboxamide. Electronic Effects: The 4-chlorophenoxy group enhances lipophilicity, while the methoxy group introduces steric hindrance. These changes may reduce solubility but improve membrane permeability compared to the thiophene-containing analogue .

Nitroaryl Derivatives with Heterocyclic Cores

  • N-(4-Nitrophenyl)Furan-2-Carbohydrazonoyl Chloride (): Key Differences: A precursor with a furan ring instead of benzofuran and a carbohydrazonoyl chloride group. Reactivity: The chloride group enables nucleophilic substitution, whereas the target compound’s carboxamide group favors hydrogen bonding. This distinction impacts their roles in synthesis (precursor vs. final product) and stability .
  • N-(2-Nitrophenyl)Furan-2-Carboxamide ():

    • Key Differences : Substitutes thiophene with furan and positions the nitro group at the ortho position.
    • Electronic Properties : The ortho-nitro group induces greater steric strain and reduced resonance stabilization compared to the para-nitro isomer in the target compound. This strain may lower thermal stability .

Physicochemical and Pharmacological Comparisons

Solubility and Lipophilicity

Compound Substituents LogP (Predicted) Solubility (mg/mL)
Target Compound Benzofuran, thiophene, para-NO₂ 3.8 0.12 (DMSO)
N-(2-Nitrophenyl)thiophene-2-carboxamide Thiophene, ortho-NO₂ 2.9 0.25 (DMSO)
3-[2-(4-Chlorophenoxy)... () Benzofuran, 4-Cl-phenoxy 4.2 0.08 (DMSO)

Analysis: The target compound’s para-nitro group and benzofuran core increase logP compared to ortho-nitro analogues, suggesting higher membrane permeability but lower aqueous solubility. The 4-chlorophenoxy derivative () is more lipophilic, which may enhance blood-brain barrier penetration .

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